molecular formula C16HF34NO4S2 B1609929 Bis(Perfluorooctylsulfonyl)amine CAS No. 39847-41-1

Bis(Perfluorooctylsulfonyl)amine

Cat. No.: B1609929
CAS No.: 39847-41-1
M. Wt: 981.3 g/mol
InChI Key: FKDMKFQVVFJJFZ-UHFFFAOYSA-N
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Description

Bis(Perfluorooctylsulfonyl)amine: is a synthetic organosulfur compound with the molecular formula C16HF34NO4S2 and a molecular weight of 981.26 g/mol . It is characterized by its high fluorine content and unique chemical structure, which imparts distinctive properties and reactivity. This compound is primarily used in research applications and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(Perfluorooctylsulfonyl)amine typically involves the reaction of perfluorooctylsulfonyl fluoride with ammonia or an amine under controlled conditions . The reaction proceeds through nucleophilic substitution, where the sulfonyl fluoride group is replaced by the amine group, forming the desired sulfonamide product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(Perfluorooctylsulfonyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted sulfonamides .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)octane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16HF34NO4S2/c17-1(18,5(25,26)9(33,34)13(41,42)43)3(21,22)7(29,30)11(37,38)15(47,48)56(52,53)51-57(54,55)16(49,50)12(39,40)8(31,32)4(23,24)2(19,20)6(27,28)10(35,36)14(44,45)46/h51H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDMKFQVVFJJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(C8F17SO2)2NH, C16HF34NO4S2
Record name 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461500
Record name Bis(Perfluorooctylsulfonyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

981.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39847-41-1
Record name Bis(Perfluorooctylsulfonyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(Perfluorooctylsulfonyl)amine
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Bis(Perfluorooctylsulfonyl)amine
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Bis(Perfluorooctylsulfonyl)amine
Reactant of Route 4
Bis(Perfluorooctylsulfonyl)amine
Reactant of Route 5
Bis(Perfluorooctylsulfonyl)amine
Reactant of Route 6
Bis(Perfluorooctylsulfonyl)amine

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